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molecular formula C10H14O2 B1455974 3-Oxaspiro[5.5]undec-7-en-9-one CAS No. 1159280-52-0

3-Oxaspiro[5.5]undec-7-en-9-one

Cat. No. B1455974
M. Wt: 166.22 g/mol
InChI Key: SWFLJBVLNHOYOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765763B2

Procedure details

5.00 g (43.8 mmol) tetrahydropyran-4-carboxaldehyde and 3.56 ml (43.9 mmol) methylvinylketone were boiled in 70 ml of toluene with 0.07 ml conc. sulphuric acid using a water separator. After 3 h another 3.56 ml methylvinylketone were added and the mixture was boiled for a further 3 h. After cooling the reaction mixture was taken up in ethyl acetate, washed with water, dried and concentrated by rotary evaporation.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.56 mL
Type
reactant
Reaction Step Two
Quantity
0.07 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.56 mL
Type
reactant
Reaction Step Five
Quantity
70 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([CH:7]=O)[CH2:3][CH2:2]1.[CH3:9][C:10]([CH:12]=[CH2:13])=[O:11].S(=O)(=O)(O)O.O>C1(C)C=CC=CC=1.C(OCC)(=O)C>[CH2:5]1[C:4]2([CH2:7][CH2:9][C:10](=[O:11])[CH:12]=[CH:13]2)[CH2:3][CH2:2][O:1][CH2:6]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O1CCC(CC1)C=O
Step Two
Name
Quantity
3.56 mL
Type
reactant
Smiles
CC(=O)C=C
Step Three
Name
Quantity
0.07 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
3.56 mL
Type
reactant
Smiles
CC(=O)C=C
Step Six
Name
Quantity
70 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C1COCCC12C=CC(CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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